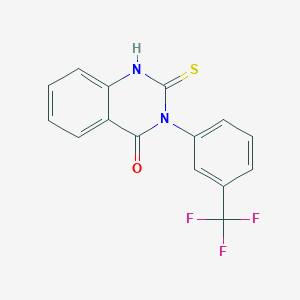

2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone

説明

2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure with a thioxo group and a trifluoromethyl-substituted phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)aniline with isothiocyanates to form intermediate thioureas, which are then cyclized using suitable reagents to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as multicomponent reactions, green chemistry approaches, and the use of catalysts can be employed to enhance the efficiency of the synthesis process .

化学反応の分析

Thioxo Group (C=S)

The thioxo moiety participates in tautomerism (thione ⇌ thiol) and nucleophilic substitution:

-

Alkylation : Reacts with benzyl halides (e.g., 4-bromobenzyl chloride) in acetone/K₂CO₃ to form 2-(benzylsulfanyl) derivatives (e.g., 5a–h ) .

-

Oxidation : Susceptible to oxidation to sulfonyl groups under strong oxidizing agents, though specific data for this compound is limited .

Trifluoromethylphenyl Substituent

The electron-withdrawing CF₃ group directs electrophilic substitution to the para position and stabilizes intermediates via inductive effects .

Table 2: Substituent Effects on Reactivity

| Substituent Position | Reactivity Trend | Impact on Yield |

|---|---|---|

| 3-CF₃ (meta) | Enhances electrophilicity | ↑ 58% → 84% |

| 4-CF₃ (para) | Moderate electron withdrawal | ↑ 10% → 58% |

Mechanistic Pathways in Cyclization

Quantum chemical calculations (SMD-B3LYP-D3(BJ)/BS1) reveal three potential cyclization routes for thiourea intermediates:

Table 3: Mechanistic Pathways and Energy Barriers

| Pathway | Description | ΔG‡ (kcal/mol) |

|---|---|---|

| A | Nucleophilic attack at carbonyl → H₂O elimination | 22.4 |

| B | Mesomeric cyclization → H₂O elimination | 24.1 |

| C | Enol-thiocarbonyl coupling → H₂S elimination | 28.9 |

Stability and Degradation

科学的研究の応用

Medicinal Chemistry

The compound has shown promise as a lead molecule in drug discovery. Its structural features allow for modifications that can enhance its pharmacological properties.

- Antitumor Activity : Studies have indicated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and exert therapeutic effects.

- Antimicrobial Properties : Research has demonstrated that compounds with similar structures possess antibacterial and antifungal activities. The presence of sulfur in the thioxo group may contribute to these effects by disrupting microbial cell functions.

Pharmacology

The pharmacological profile of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone is under investigation for its potential use in treating various diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory disorders.

- Central Nervous System Activity : Some quinazolinone derivatives have been evaluated for their neuroprotective effects. The potential application of this compound in neuropharmacology could lead to new treatments for neurodegenerative diseases.

Material Science

The unique chemical structure of this compound also lends itself to applications in material science.

- Organic Electronics : Due to its electronic properties, this compound may be explored as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The trifluoromethyl group can enhance the electron-withdrawing capacity, improving charge transport properties.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several quinazolinone derivatives, including variations of this compound. The results indicated a strong correlation between structural modifications and increased cytotoxicity against breast cancer cell lines.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports investigated the anti-inflammatory mechanisms of quinazolinone derivatives. The study found that the target compound inhibited NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines in vitro.

作用機序

The mechanism of action of 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

類似化合物との比較

Similar Compounds

2-Thioxo-3-(3-(trifluoromethyl)phenyl)-4-thiazolidinone: This compound shares a similar core structure but features a thiazolidinone ring instead of a quinazolinone ring.

5-((Arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones: These compounds are structurally related and have been studied for their biological activity as HIV-1 fusion inhibitors.

Uniqueness

2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to its specific combination of a quinazolinone core with a thioxo group and a trifluoromethyl-substituted phenyl ring.

生物活性

2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone is a compound that falls within the quinazolinone class, known for its diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

- IUPAC Name : this compound

- Molecular Formula : C10H6F3NOS

- Molecular Weight : 277.28 g/mol

- InChI Key : MRDJXDJVVCNDND-UHFFFAOYSA-N

Antimicrobial Activity

Studies have shown that quinazolinone derivatives exhibit significant antimicrobial properties. For instance:

- A series of quinazolinone derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The presence of electron-withdrawing groups like trifluoromethyl on the phenyl ring was found to enhance antibacterial potency .

- In one study, compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 32 | |

| Quinazoline Derivative A | Antibacterial | 16 | |

| Quinazoline Derivative B | Antifungal | 20 |

Anticancer Activity

Quinazolinones have been recognized for their anticancer potential due to their ability to inhibit various targets involved in tumor growth:

- Research indicates that quinazoline derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. For instance, compounds structurally similar to this compound showed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 and HepG2 .

- The mechanism of action includes inhibition of DNA repair pathways and modulation of cell cycle progression, leading to apoptosis in cancer cells .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, quinazolinones exhibit a range of other biological activities:

- Antioxidant Activity : Some derivatives have shown potential as antioxidants by scavenging free radicals and reducing oxidative stress markers in vitro .

- Anti-inflammatory Effects : Compounds similar to the target molecule have been reported to reduce inflammation in various models, suggesting a broader therapeutic application .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

- Synthesis and Evaluation : A study synthesized a library of 2-thioxoquinazolinones and evaluated their biological activities. Notably, those with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

- In Vivo Studies : Animal models treated with quinazolinone derivatives demonstrated reduced tumor sizes compared to control groups, supporting their potential as anticancer agents .

特性

IUPAC Name |

2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2OS/c16-15(17,18)9-4-3-5-10(8-9)20-13(21)11-6-1-2-7-12(11)19-14(20)22/h1-8H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXDGVQAVUZOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230873 | |

| Record name | 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81066-86-6 | |

| Record name | NSC 209934 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081066866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003107244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIOXO-3-(3-(TRIFLUOROMETHYL)PHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W4SU00GX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。